The synthesis of 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde can be represented by its canonical SMILES notation: COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C=O
. This notation reveals:
The presence of these functional groups contributes to the compound's chemical reactivity and potential biological activity .
4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde can participate in various chemical reactions due to its reactive aldehyde functionality and other substituents:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties .
The mechanism of action for compounds like 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde often involves interactions at the molecular level with biological targets:
4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4